6-(4-chlorophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine
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Overview
Description
(E)-1-(4-CHLOROPHENYL)-N-[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE is a synthetic organic compound that features a complex structure with multiple functional groups. It is characterized by the presence of chlorophenyl groups and an imidazo[2,1-b][1,3]thiazole core. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-CHLOROPHENYL)-N-[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of chlorophenyl groups: This step may involve nucleophilic substitution reactions where chlorophenyl groups are introduced into the molecule.
Formation of the methanimine linkage: This step involves the condensation of an amine with an aldehyde or ketone to form the imine linkage.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-CHLOROPHENYL)-N-[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imine linkage or other functional groups.
Substitution: The chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-CHLOROPHENYL)-N-[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers might investigate its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Studies might focus on their efficacy and safety in treating various diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1-(4-CHLOROPHENYL)-N-[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-BROMOPHENYL)-N-[6-(4-BROMOPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE
- (E)-1-(4-METHOXYPHENYL)-N-[6-(4-METHOXYPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE
Uniqueness
The uniqueness of (E)-1-(4-CHLOROPHENYL)-N-[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHANIMINE lies in its specific substitution pattern and the presence of chlorophenyl groups, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H13Cl2N3S |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methanimine |
InChI |
InChI=1S/C18H13Cl2N3S/c19-14-5-1-12(2-6-14)11-21-17-16(13-3-7-15(20)8-4-13)22-18-23(17)9-10-24-18/h1-8,11H,9-10H2/b21-11+ |
InChI Key |
MBXJVUOGGGNDKH-SRZZPIQSSA-N |
Isomeric SMILES |
C1CSC2=NC(=C(N21)/N=C/C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CSC2=NC(=C(N21)N=CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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